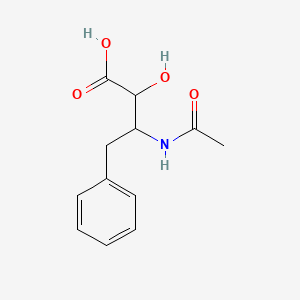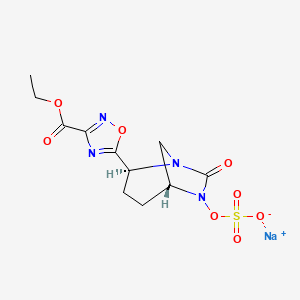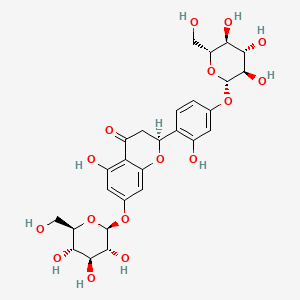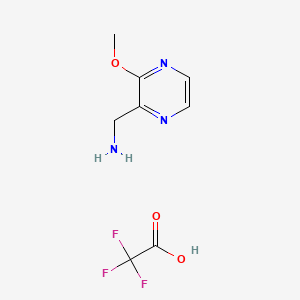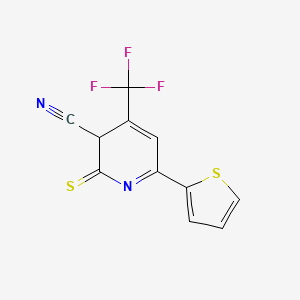
2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a thiophene group, a trifluoromethyl group, and a cyano group, along with a sulfanylidene moiety. Its complex structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile typically involves multi-step organic reactions One common method includes the reaction of 2-thiophenecarboxaldehyde with malononitrile in the presence of a base to form a substituted pyridine intermediate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the thiophene ring.
Scientific Research Applications
2-Sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, making it a valuable compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
2-Sulfanylidene-6-phenyl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile: Similar structure but with a phenyl group instead of a thiophene group.
2-Sulfanylidene-6-thiophen-2-yl-4-methyl-3H-pyridine-3-carbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. The thiophene ring also contributes to its distinct electronic and steric characteristics, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H5F3N2S2 |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H5F3N2S2/c12-11(13,14)7-4-8(9-2-1-3-18-9)16-10(17)6(7)5-15/h1-4,6H |
InChI Key |
JCYGVBUIQRLCIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=S)C(C(=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





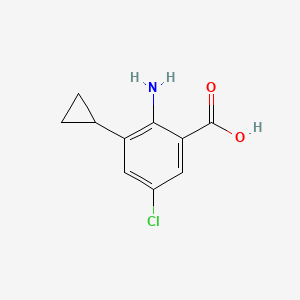
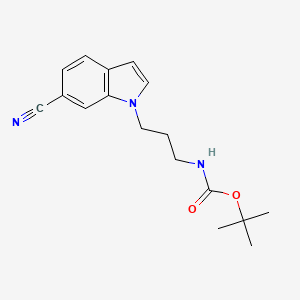

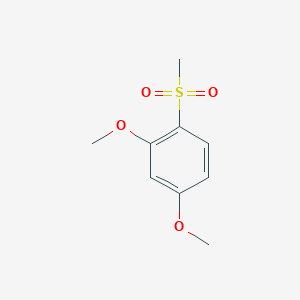

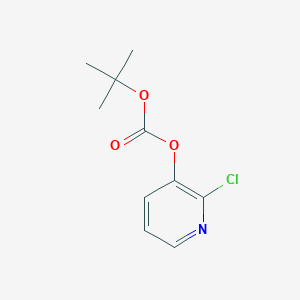
![(9aS)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13914186.png)
